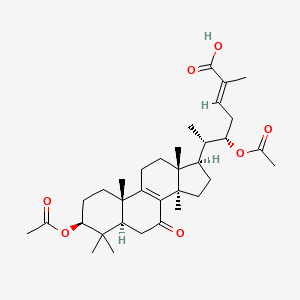
Ganorbiformin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ganorbiformin B is a lanostane triterpenoid compound isolated from the medicinal mushroom Ganoderma. It shares the same lanostane skeleton with known ganoderic acids and exhibits potent antimycobacterial activity against Mycobacterium tuberculosis H37Ra . This compound is part of a larger group of bioactive molecules derived from Ganoderma species, which have been traditionally used in Asian countries for their medicinal properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ganorbiformin B involves multiple steps, starting from the extraction of triterpenoids from Ganoderma species. The process typically includes:
Extraction: Using solvents like ethanol or methanol to extract triterpenoids from the fruiting bodies, spores, or mycelia of Ganoderma.
Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound from other triterpenoids.
Characterization: Utilizing spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure of this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. large-scale extraction and purification processes are being optimized to increase yield and purity. Biotechnological approaches, including the use of genetically modified Ganoderma strains, are being explored to enhance the production of this compound .
化学反应分析
Types of Reactions: Ganorbiformin B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
科学研究应用
Ganorbiformin B has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Ganorbiformin B involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit Enzymes: this compound inhibits enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis.
Modulate Immune Response: It has immunomodulatory effects, enhancing the body’s ability to fight infections.
Induce Apoptosis: In cancer cells, this compound can induce programmed cell death (apoptosis) through various signaling pathways.
相似化合物的比较
Ganorbiformin B is unique among lanostane triterpenoids due to its specific structural features and biological activities. Similar compounds include:
Ganoderic Acids: These compounds share the lanostane skeleton but differ in their functional groups and biological activities.
Lucidenic Acids: Another group of triterpenoids from Ganoderma with distinct structural variations.
12-Hydroxyganoderic Acid: A hydroxylated derivative of ganoderic acid with unique bioactivities.
属性
分子式 |
C34H50O7 |
|---|---|
分子量 |
570.8 g/mol |
IUPAC 名称 |
(E,5S,6S)-5-acetyloxy-6-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C34H50O7/c1-19(30(38)39)10-11-26(40-21(3)35)20(2)23-12-17-34(9)29-24(13-16-33(23,34)8)32(7)15-14-28(41-22(4)36)31(5,6)27(32)18-25(29)37/h10,20,23,26-28H,11-18H2,1-9H3,(H,38,39)/b19-10+/t20-,23+,26-,27-,28-,32+,33+,34-/m0/s1 |
InChI 键 |
FPSBBGUSAFEFFR-ITEMVNEESA-N |
手性 SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)[C@H](C/C=C(\C)/C(=O)O)OC(=O)C |
规范 SMILES |
CC(C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
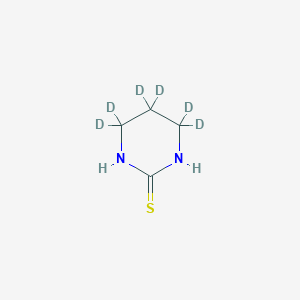
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
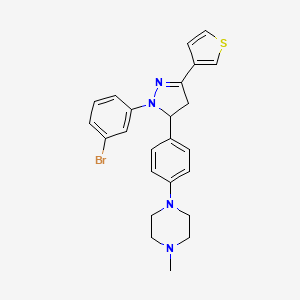

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)

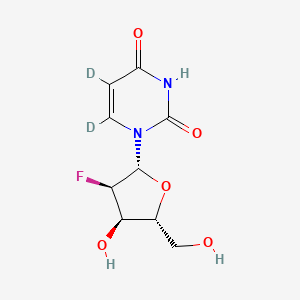
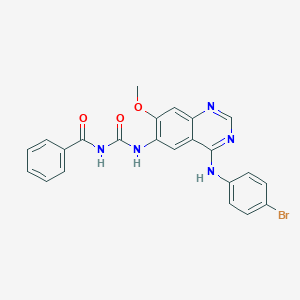
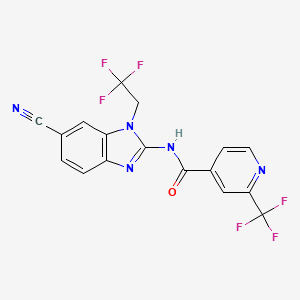

![3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B15139057.png)
